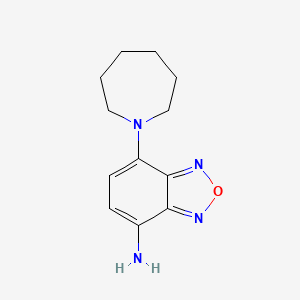

7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine

Description

7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine (CAS: 925154-91-2) is a heterocyclic compound featuring a benzoxadiazole core substituted with an azepan ring (7-membered nitrogen-containing cycle) at position 7 and an amine group at position 2. Its molecular formula is C₁₂H₁₆N₄O, with a molecular weight of 232.29 g/mol . This compound is part of a broader class of benzoxadiazole derivatives, which are valued in medicinal chemistry for their photostability, electron-deficient aromatic systems, and versatility in drug design .

However, its pharmacological profile remains understudied compared to analogues with nitro or aryl substituents .

Properties

IUPAC Name |

4-(azepan-1-yl)-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c13-9-5-6-10(12-11(9)14-17-15-12)16-7-3-1-2-4-8-16/h5-6H,1-4,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSXJDAYPWALCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C3=NON=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201963 | |

| Record name | 7-(Hexahydro-1H-azepin-1-yl)-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925154-91-2 | |

| Record name | 7-(Hexahydro-1H-azepin-1-yl)-2,1,3-benzoxadiazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925154-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Hexahydro-1H-azepin-1-yl)-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine typically involves multi-step organic reactions. The key steps include the formation of the azepane ring and the introduction of the benzoxadiazole moiety. Various synthetic routes have been documented, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.

The biological activity of 7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine is primarily attributed to its interaction with specific molecular targets. The compound has been shown to modulate enzyme activities and influence signaling pathways critical for cellular functions. Notably, it may inhibit certain kinases involved in cancer progression and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of MetAP2 (Methionine Aminopeptidase 2), which plays a role in protein maturation and cellular proliferation. Inhibition of this enzyme leads to apoptosis in cancer cells, as demonstrated in various studies .

- Receptor Modulation : It has been suggested that the compound interacts with GPR119 receptors, which are implicated in metabolic regulation and could be beneficial for treating conditions like osteoporosis .

Biological Activity

Research has indicated that 7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine exhibits a range of biological activities:

Antitumor Activity

A study highlighted its potent antitumor effects against various cancer cell lines. The compound was found to induce apoptosis through the inhibition of MetAP2 activity, showing comparable efficacy to established chemotherapeutic agents .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antimicrobial agent against resistant strains of bacteria.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Derivatives of Benzoxadiazol-4-amine

The benzoxadiazole scaffold is modified at positions 4 and 7 to generate diverse derivatives with distinct properties:

Pharmacological and Biophysical Insights

Anticancer Activity

- S764609 (7-nitro-biphenyl derivative) inhibits the MXD3 oncogenic pathway, demonstrating nanomolar potency in preclinical models. Its nitro group enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins .

- 10074-G5 (synonym for S764609) showed in vitro growth inhibition in Burkitt’s lymphoma cells but failed in vivo due to poor bioavailability, highlighting the need for pharmacokinetic optimization in benzoxadiazole-based drugs .

Antiviral Activity

- 5342191 (7-nitro-chlorophenyl derivative) inhibits HIV-1 RNA processing (IC₅₀: ~700 nM) by modulating host splicing factors (SRSF1/3/4). Its nitro group stabilizes interactions with RNA-binding domains .

Fluorescent Probes

Structure-Activity Relationships (SAR)

- Nitro Group : Enhances electrophilicity and fluorescence properties but may reduce metabolic stability.

- Aromatic Substituents (e.g., biphenyl in S764609): Improve target affinity through π-π stacking but increase molecular weight and logP, affecting solubility.

- Cyclic Amines (azepan vs. piperidine): Azepan’s larger ring may improve binding pocket accommodation but could introduce synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.